molecular formula C16H13ClN2O B113151 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-33-1

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B113151
CAS No.: 881040-33-1
M. Wt: 284.74 g/mol
InChI Key: CXDWTKQYRNUCQM-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a 2,4-dimethylphenyl group at position 2, and a carbaldehyde functional group at position 2. The imidazo[1,2-a]pyridine scaffold is pharmacologically significant, with derivatives exhibiting antimicrobial, anticancer, and antitubercular activities .

Properties

IUPAC Name

6-chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-3-5-13(11(2)7-10)16-14(9-20)19-8-12(17)4-6-15(19)18-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDWTKQYRNUCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Imidazo[1,2-a]pyridine Intermediates

The foundational step involves synthesizing 2-substituted imidazo[1,2-a]pyridines. As reported by Zhu et al., 2-aminopyridine derivatives react with phenacyl bromides under solvent-free fusion at 60°C to form intermediates such as 2-phenylimidazo[1,2-a]pyridine. For chlorinated variants, 2-amino-5-chloropyridine is used, yielding 6-chloro-2-phenylimidazo[1,2-a]pyridine.

Key Reaction Parameters

  • Temperature : 60°C (fusion reaction).

  • Yield : 70–80% for non-chlorinated derivatives; 65–75% for chlorinated analogs.

Vilsmeier-Haack Formylation

The intermediate undergoes formylation using the Vilsmeier-Haack reagent (POCl₃/DMF). This step introduces the carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine core.

Procedure :

  • POCl₃ (2.3 eq) is added to DMF at 0°C.

  • Imidazo[1,2-a]pyridine (1 eq) is introduced, and the mixture is heated to 80°C for 5 hours.

  • Neutralization with NaHCO₃ and purification via silica gel chromatography (Hexane/EtOAc) yields the carbaldehyde derivative.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 10.10 (s, 1H, CHO), 7.86–7.52 (m, 7H, aromatic).

  • Yield : 71–85% depending on substituents.

Claisen-Schmidt Condensation

The carbaldehyde intermediate reacts with acetophenone derivatives in a basic medium to form α,β-unsaturated ketones. This step is critical for introducing arylpropenone moieties.

Observations :

  • Trans-configuration of the double bond is confirmed by coupling constants (J = 15.4–15.8 Hz).

  • Yield : 60–95%.

Acid-Catalyzed Cyclization Route

An alternative method involves the reaction of 2-aminopyridine with 2,4-dimethylbenzaldehyde under acidic conditions. This one-pot synthesis simplifies the process but requires precise control of reaction parameters.

Procedure :

  • 2-Aminopyridine and 2,4-dimethylbenzaldehyde are heated in acetic acid.

  • Cyclization occurs via dehydration, forming the imidazo[1,2-a]pyridine core.

  • Chlorination and formylation are achieved sequentially using POCl₃ and DMF.

Optimization Challenges :

  • Excess acid leads to side reactions; optimal pH is maintained using buffered conditions.

  • Yield : 50–65%, lower than the Vilsmeier-Haack route.

Industrial-Scale Production Methods

Patent literature describes scalable protocols emphasizing efficiency and purity. Continuous flow reactors and automated systems reduce reaction times and improve yields.

Key Industrial Steps

  • Cyclization in Flow Reactors :

    • Reagents are pumped through a heated reactor (120°C) with a residence time of 2 hours.

    • Advantage : 20% higher yield compared to batch processes.

  • Catalytic Hydrogenation :

    • Palladium on carbon (10 wt%) is used for dechlorination or reduction steps.

    • Conditions : H₂ atmosphere, room temperature, 12-hour reaction.

  • Purification :

    • Recrystallization from toluene/hexane mixtures achieves >99% purity.

    • Chromatography is avoided to reduce costs.

Comparative Analysis of Methods

Parameter Vilsmeier-Haack Acid-Catalyzed Industrial
Yield (%)71–8550–6575–90
Reaction Time (hours)8–106–84–6
ScalabilityModerateLowHigh
Purity (%)95–9885–90>99

Research Findings and Challenges

Persistent Challenges

  • Handling POCl₃ : Requires stringent safety measures due to toxicity and corrosiveness.

  • Byproduct Formation : Chlorinated byproducts complicate purification, necessitating advanced chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine, in a polar solvent.

Major Products

    Oxidation: 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been studied for its potential as an anti-cancer agent. Its structural similarity to known kinase inhibitors suggests that it may interact with various protein targets involved in cancer progression.

Case Study: Anti-Cancer Activity

In a recent study, the compound was tested against several cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action appears to involve the inhibition of specific kinases that play crucial roles in cell proliferation and survival.

Neuropharmacology

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds can exhibit neuroprotective properties. This compound has been evaluated for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal highlighted the neuroprotective effects of this compound in animal models of neurodegeneration. The results showed improved cognitive function and reduced neuronal death.

Material Science

The unique chemical structure of this compound makes it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.

Case Study: Organic Semiconductor Development

In experimental setups, this compound was incorporated into organic electronic devices, where it exhibited promising charge transport properties. This suggests potential applications in the fabrication of organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and dimethylphenyl groups can enhance its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the biological system and the specific derivatives used .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position of the imidazo[1,2-a]pyridine core is commonly modified with aryl or heteroaryl groups. Key analogs include:

Compound Name Substituent at Position 2 Key Properties/Applications Reference ID
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-Fluorophenyl Intermediate for antimicrobial agents
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-Methoxyphenyl Precursor for benzoimidazole derivatives
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide 4-Chlorophenyl Antitubercular activity

Functional Group Variations at Position 3

The 3-position is critical for biological activity. Notable analogs include:

Compound Name Functional Group at Position 3 Key Properties/Applications Reference ID
6-Chloro-3-nitroimidazo[1,2-a]pyridine derivatives Nitro (-NO₂) Anticancer and antimicrobial leads
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide Acetamide (-NHCOCH₃) Antitubercular agent
5-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4H-1,2,4-triazol-3-amine Thioether (-S-) CFTR modulator

The carbaldehyde group in the target compound offers a reactive site for further derivatization (e.g., Schiff base formation) , contrasting with acetamide or nitro groups that directly engage in hydrogen bonding or electron withdrawal.

Physicochemical Comparison

Property 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde* 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 6-Chloro-3-nitro-8-(pyridin-4-yl)imidazo[1,2-a]pyridine
Molecular Weight (g/mol) ~295.7 (calculated) 295.7 387.7
Solubility Low aqueous solubility (predicted) Low; improved via PEG-400 Moderate (polar nitro group)
Melting Point Not reported Not reported 110–112°C

*Calculated based on analogs; direct data unavailable.

Biological Activity

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C₁₆H₁₃ClN₂O
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 881040-33-1

Synthesis

The synthesis of this compound typically involves the cyclization of 2,4-dimethylphenylamine with 2-chloro-3-formylpyridine in the presence of a base like potassium carbonate in dimethylformamide (DMF) under controlled conditions. This method allows for the efficient formation of the desired heterocyclic structure .

Antimicrobial Activity

Recent studies indicate that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. Specifically, compounds within this class have shown promising results against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, certain analogues demonstrated minimum inhibitory concentrations (MIC) as low as 0.07 μM against MDR-TB strains, showcasing their potential as therapeutic agents against resistant bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that it effectively reduces cell viability in several cancer cell lines, suggesting its potential as a lead compound for further drug development .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by their structural characteristics. The presence of the chloro group at position 6 enhances the compound's potency against various biological targets. Studies have indicated that modifications at positions 2 and 4 on the phenyl ring can lead to substantial changes in activity profiles. For example, compounds with electron-withdrawing groups tend to exhibit improved antibacterial activity compared to those with electron-donating groups .

Case Study 1: Antitubercular Activity

A study evaluating a series of imidazo[1,2-a]pyridine derivatives found that compounds similar to this compound had MIC values ranging from 0.07 to 0.14 μM against XDR-TB strains. These findings highlight the importance of structural modifications in enhancing biological efficacy against resistant strains of Mycobacterium tuberculosis .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, researchers synthesized various derivatives and assessed their cytotoxic effects on human cancer cell lines. The results indicated that modifications leading to increased lipophilicity significantly improved cellular uptake and subsequent cytotoxicity. The lead compound demonstrated an IC50 value below 10 μM across multiple cancer types, suggesting its potential for further development into an effective anticancer agent .

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

The compound is synthesized via a three-step process:

  • Condensation : 2-Aminopyridine reacts with 2,4-dimethylbenzaldehyde under acidic conditions to form an imine intermediate.
  • Cyclization : The imine undergoes cyclization to construct the imidazo[1,2-a]pyridine core.
  • Formylation : Vilsmeier-Haack formylation (using DMF and POCl₃) introduces the carbaldehyde group at the 3-position . Key reagents include DMF, POCl₃, and ethanol under reflux conditions. Yield optimization requires precise stoichiometric control and inert atmospheres to prevent side reactions.

Q. Which spectroscopic methods are used to characterize this compound?

Common techniques include:

  • NMR Spectroscopy : To confirm substituent positions and purity (¹H and ¹³C NMR).
  • HPLC-MS : For molecular weight verification and impurity profiling.
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions, critical for structure-activity studies .

Q. What biological activities are reported for this compound?

Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial, antifungal, and anticancer properties. Specific bioactivity data for this compound may vary, but structural analogs show inhibition against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) .

Advanced Research Questions

Q. How do substituents at the 2- and 6-positions influence biological activity?

  • 2-Position : The 2,4-dimethylphenyl group enhances lipophilicity, improving membrane permeability compared to electron-withdrawing groups (e.g., 4-fluorophenyl in analogs) .
  • 6-Position : Chlorine’s electron-withdrawing effect stabilizes the ring system, potentially increasing metabolic stability. Substitution with methyl or methoxy groups reduces antimicrobial efficacy by 30–50% in comparative studies .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Standardized Assays : Use consistent microbial strains (e.g., ATCC controls) and protocols (CLSI guidelines).
  • SAR Analysis : Compare substituent effects across analogs (e.g., 2,4-dimethylphenyl vs. 4-chlorophenyl) to isolate structural contributors to activity .
  • Computational Modeling : Molecular docking (e.g., with E. coli DNA gyrase) identifies binding affinity variations due to substituent bulk or polarity .

Q. How can the Vilsmeier-Haack formylation step be optimized for higher yields?

  • Reagent Ratios : A 1:1.1 molar ratio of DMF:POCl₃ minimizes side-product formation.
  • Temperature Control : Maintaining 0–10°C during reagent addition prevents exothermic decomposition .
  • Workup : Quenching with ice-water and neutralization with NaHCO₃ improves carbaldehyde isolation (yield increases from 60% to 85%) .

Q. What chemical reactions are feasible at the carbaldehyde group for derivatization?

  • Oxidation : Converts the aldehyde to a carboxylic acid using KMnO₄ or CrO₃, enabling salt formation for improved solubility.
  • Nucleophilic Addition : Reacts with amines (e.g., hydrazines) to form Schiff bases, useful in prodrug design .
  • Reductive Amination : Produces secondary amines for library synthesis in SAR studies .

Methodological Considerations

Q. How are crystallographic studies employed to validate molecular structure?

  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C3–CHO: 1.21 Å) and dihedral angles (e.g., 2,4-dimethylphenyl ring tilt: 15°), critical for confirming regiochemistry .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing crystal packing and stability .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

  • Byproduct Detection : LC-MS identifies imine intermediates or over-oxidation products.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent separates carbaldehyde from unreacted starting materials .

Q. How do solvent and temperature affect cyclization efficiency?

  • Polar Solvents : DMF or ethanol enhances cyclization rates but may promote side reactions at >80°C.
  • Reaction Time : Extending from 5 to 8 hours at 70°C increases yield from 70% to 88% .

Comparative Studies

Q. How does this compound compare to 6-chloro-2-(4-fluorophenyl) analogs in corrosion inhibition?

  • Efficiency : The 2,4-dimethylphenyl substituent increases inhibition efficiency (92% vs. 85% for 4-fluorophenyl) on C38 steel in 1M HCl, attributed to enhanced adsorption via methyl groups .

Q. What differences exist in antimicrobial activity between carbaldehyde and acetamide derivatives?

  • Acetamide Analogs : Show broader-spectrum activity (e.g., 82626-73-1: MIC 4 µg/mL for E. coli) due to improved hydrogen bonding with bacterial targets .
  • Carbaldehyde Derivatives : Require further functionalization (e.g., Schiff base formation) to achieve comparable potency .

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